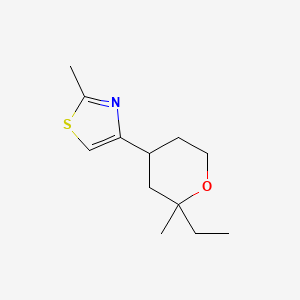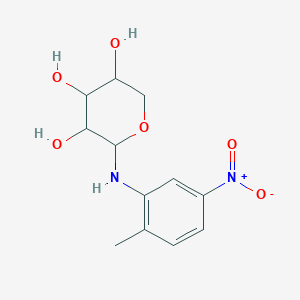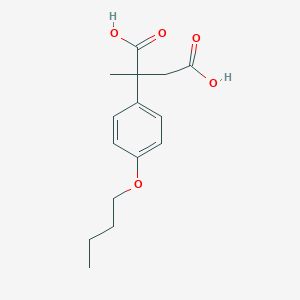![molecular formula C17H19N7O2 B5013992 6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). This compound has been widely used in scientific research to study the role of sGC in various physiological and pathological processes.
Wirkmechanismus
6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine acts as a potent and selective inhibitor of sGC by binding to the heme moiety of the enzyme, thereby preventing the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is an important second messenger in many physiological processes, including smooth muscle relaxation and platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit sGC activity in various tissues, including vascular smooth muscle, platelets, and neuronal cells. This inhibition leads to a decrease in cGMP levels, which in turn affects various physiological processes. For example, in vascular smooth muscle, this compound inhibits the relaxation response to nitric oxide, leading to vasoconstriction. In platelets, this compound inhibits the anti-aggregatory effect of nitric oxide, leading to increased platelet aggregation. In neuronal cells, this compound inhibits the synaptic transmission of nitric oxide, leading to a decrease in neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in scientific research is its high potency and selectivity for sGC. This allows for precise and specific inhibition of sGC activity, without affecting other enzymes or signaling pathways. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, careful dosing and monitoring of this compound is necessary to ensure accurate and reliable results.
Zukünftige Richtungen
There are several future directions for the use of 6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in scientific research. One area of interest is the role of sGC in the pathogenesis of cardiovascular diseases, such as hypertension and heart failure. This compound can be used to investigate the contribution of sGC to these diseases, and to develop new therapies targeting sGC. Another area of interest is the role of sGC in neuronal signaling and neurodegenerative diseases, such as Alzheimer's disease. This compound can be used to study the effects of sGC inhibition on neuronal function and to develop new therapies for these diseases. Finally, this compound can be used in combination with other inhibitors or activators of sGC to investigate the complex signaling pathways involved in physiological processes and diseases.
Synthesemethoden
6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized through a multi-step process involving the reaction of 4-acetyl-1-piperazine with benzyl isocyanate, followed by the reaction with 3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. The final product is obtained through the reaction with 2-chloro-5-nitropyrazine.
Wissenschaftliche Forschungsanwendungen
6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been extensively used in scientific research to investigate the role of sGC in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. It has also been implicated in the pathogenesis of cardiovascular diseases, such as hypertension and heart failure.
Eigenschaften
IUPAC Name |
1-[4-[6-(benzylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-12(25)23-7-9-24(10-8-23)17-16(18-11-13-5-3-2-4-6-13)19-14-15(20-17)22-26-21-14/h2-6H,7-11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBTVQWNWRENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=NON=C3N=C2NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5013917.png)
![3-{1-[2-(1H-imidazol-2-yl)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5013922.png)
![1-[2-(4-fluorophenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5013930.png)
![diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5013943.png)

![N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5013970.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)


![4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5014010.png)